1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone
Overview
Description
The compound "1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone" is a halogenated indole derivative, which is a class of compounds known for their diverse biological activities. Although the specific compound is not directly studied in the provided papers, related compounds with bromo and chloro substituents on an indole ring have been synthesized and characterized, suggesting potential interest in similar structures for their chemical and biological properties.
Synthesis Analysis
The synthesis of halogenated indole derivatives can be complex, involving multiple steps and the careful selection of starting materials and reagents. For instance, the synthesis of enantiomerically pure diarylethanes with bromo and chloro substituents involves a 7-step procedure starting from a halogenated methanone and includes a key resolution step to obtain optically pure enantiomers . This indicates that the synthesis of "this compound" would likely require a similarly meticulous approach to ensure the correct placement of halogen atoms and the formation of the desired ketone functionality.
Molecular Structure Analysis
The molecular structure of halogenated indoles is typically characterized using spectroscopic techniques and computational methods. For example, the molecular structure and vibrational frequencies of a related compound were investigated using both experimental techniques and theoretical calculations, including density functional theory (DFT) . The geometrical parameters of such molecules often agree with X-ray diffraction (XRD) data, and their stability can be analyzed using natural bond orbital (NBO) analysis to understand hyper-conjugative interactions and charge delocalization .
Chemical Reactions Analysis
Halogenated indoles can participate in various chemical reactions due to the presence of reactive halogen atoms and the ketone group. The bromo and chloro substituents can undergo halogen exchange reactions, and the ketone functionality can be involved in esterification reactions . However, the specific reactivity of "this compound" would need to be empirically determined, as the presence of both bromo and chloro groups could influence the compound's chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated indoles can be influenced by their molecular structure. For example, the presence of halogen atoms can affect the compound's thermal stability, as seen in a related compound that demonstrated good thermal stability up to 215°C . Additionally, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be analyzed to understand the charge transfer within the molecule, which is relevant for applications in nonlinear optics . The molecular electrostatic potential (MEP) maps can also reveal the electrophilic and nucleophilic regions of the molecule, which are important for understanding its reactivity .
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antibacterial and Antifungal Properties : Novel 1H-Indole derivatives, including structures related to 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone, have been synthesized and found to exhibit significant antimicrobial activity against bacteria like Escherichia coli and fungi such as Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).
Synthesis of Heterocyclic Compounds
- Synthons for Nitrogen-Containing Heterocyclic Compounds : Compounds similar to this compound are used as important synthons in the synthesis of various nitrogen-containing heterocycles and their annulated derivatives, showcasing their utility in designing novel chemical entities (M. M. Mmonwa & M. Mphahlele, 2016).
Synthesis of Novel Compounds
- Creation of Unique Compounds : The reaction of similar indole structures with various compounds has led to the synthesis of unique derivatives, demonstrating the chemical versatility and potential for creating novel compounds with specific properties (Masomeh Aghazadeh et al., 2011).
Antibacterial Evaluation
- Antibacterial Properties of Carbazole Derivatives : Nitrogen-containing heterocyclic compounds, closely related to this compound, have shown pronounced antibacterial activity, highlighting their potential in the medicinal field (M. Murugesan & G. Selvam, 2021).
Anti-Inflammatory Applications
- Potential Anti-Inflammatory Agents : Derivatives of 1H-Indole, structurally related to this compound, have been evaluated for their anti-inflammatory activity, indicating possible therapeutic applications in inflammation-related disorders (Z. Rehman et al., 2022).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that result in their biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities . The downstream effects of these pathways contribute to the compound’s therapeutic potential .
Pharmacokinetics
The compound’s molecular weight of 27253 suggests that it may have suitable properties for bioavailability, as compounds with a molecular weight below 500 are generally considered to have good bioavailability.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells . Additionally, this compound may interact with proteins involved in cell signaling pathways, further modulating cellular responses.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to altered gene expression patterns . This modulation can result in changes in cellular metabolism, including the inhibition of glycolysis and the promotion of oxidative phosphorylation, ultimately affecting cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of downstream signaling events, ultimately leading to changes in gene expression and cellular function. Additionally, the compound may induce changes in the expression of specific genes, further modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation, apoptosis, and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth and the suppression of inflammation . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound may undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further excreted from the body . These metabolic pathways can affect the compound’s bioavailability, efficacy, and toxicity, making it essential to understand its metabolic profile for therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function . The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Additionally, the localization and accumulation of this compound in certain tissues can impact its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular responses.
properties
IUPAC Name |
1-(5-bromo-7-chloroindol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWFHTIPZJKUAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC(=CC(=C21)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646834 | |
Record name | 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000343-44-1 | |
Record name | 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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